molecular formula C28H35N5O8S2 B1683503 2-[(7-carbamimidoylnaphthalen-2-yl)methyl-[4-(1-ethanimidoylpiperidin-4-yl)oxyphenyl]sulfamoyl]acetic acid;methanesulfonic acid CAS No. 209187-02-0

2-[(7-carbamimidoylnaphthalen-2-yl)methyl-[4-(1-ethanimidoylpiperidin-4-yl)oxyphenyl]sulfamoyl]acetic acid;methanesulfonic acid

Cat. No.: B1683503
CAS No.: 209187-02-0
M. Wt: 633.7 g/mol
InChI Key: YRIFGKTUAWTSFP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of YM-75466 involves several key steps:

    Mitsunobu Coupling: N-Boc-4-piperidinol is coupled with p-nitrophenol to form a nitrophenyl ether.

    Catalytic Hydrogenation: The nitrophenyl ether is hydrogenated to produce an intermediate aniline.

    Oxidation: 7-Formyl-2-naphthalenecarbonitrile is prepared by oxidizing bromomethyl naphthalene using trimethylamine N-oxide or dimethylsulfoxide in the presence of silver tetrafluoroborate.

    Reductive Alkylation: The intermediate aniline is alkylated with the aldehyde to form a secondary amine.

    Acylation: The secondary amine is acylated with ethyl 2-(chlorosulfonyl)acetate to produce a sulfonamide.

    Pinner Reaction: The sulfonamide undergoes a Pinner reaction with ethanolic hydrochloric acid, followed by treatment with ammonium acetate to form the required amidine.

    Condensation: The deprotected piperidine moiety is condensed with ethyl acetimidate to yield the bis-amidine compound.

    Hydrolysis: The ethyl ester group is hydrolyzed under acidic conditions to produce the target carboxylic acid.

Industrial Production Methods: The industrial production of YM-75466 follows similar synthetic routes but is optimized for large-scale manufacturing. This involves using high-yield reactions, efficient purification methods, and stringent quality control to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: YM-75466 primarily undergoes:

    Oxidation: Involves the conversion of bromomethyl naphthalene to 7-formyl-2-naphthalenecarbonitrile.

    Reduction: Catalytic hydrogenation of nitrophenyl ether to aniline.

    Substitution: Acylation and Pinner reactions to form sulfonamide and amidine derivatives.

Common Reagents and Conditions:

    Oxidation: Trimethylamine N-oxide, dimethylsulfoxide, silver tetrafluoroborate.

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Ethyl 2-(chlorosulfonyl)acetate, ethanolic hydrochloric acid, ammonium acetate.

Major Products:

    Sulfonamide: Formed during the acylation step.

    Amidine: Produced through the Pinner reaction and subsequent condensation.

Scientific Research Applications

YM-75466 has been extensively studied for its applications in:

    Chemistry: As a tool compound for studying factor Xa inhibition.

    Biology: Investigating the role of factor Xa in coagulation pathways.

    Medicine: Potential therapeutic agent for preventing and treating thrombosis.

    Industry: Used in the development of anticoagulant drugs

Mechanism of Action

YM-75466 exerts its effects by specifically inhibiting factor Xa, an enzyme crucial for the conversion of prothrombin to thrombin in the coagulation cascade. By inhibiting factor Xa, YM-75466 prevents the formation of thrombin, thereby reducing the formation of blood clots . This inhibition is achieved through binding to the active site of factor Xa, blocking its interaction with substrates.

Comparison with Similar Compounds

Properties

CAS No.

209187-02-0

Molecular Formula

C28H35N5O8S2

Molecular Weight

633.7 g/mol

IUPAC Name

2-[(7-carbamimidoylnaphthalen-2-yl)methyl-[4-(1-ethanimidoylpiperidin-4-yl)oxyphenyl]sulfamoyl]acetic acid;methanesulfonic acid

InChI

InChI=1S/C27H31N5O5S.CH4O3S/c1-18(28)31-12-10-25(11-13-31)37-24-8-6-23(7-9-24)32(38(35,36)17-26(33)34)16-19-2-3-20-4-5-21(27(29)30)15-22(20)14-19;1-5(2,3)4/h2-9,14-15,25,28H,10-13,16-17H2,1H3,(H3,29,30)(H,33,34);1H3,(H,2,3,4)

InChI Key

YRIFGKTUAWTSFP-UHFFFAOYSA-N

SMILES

CC(=N)N1CCC(CC1)OC2=CC=C(C=C2)N(CC3=CC4=C(C=C3)C=CC(=C4)C(=N)N)S(=O)(=O)CC(=O)O.CS(=O)(=O)O

Canonical SMILES

CC(=N)N1CCC(CC1)OC2=CC=C(C=C2)N(CC3=CC4=C(C=C3)C=CC(=C4)C(=N)N)S(=O)(=O)CC(=O)O.CS(=O)(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

YM-75466;  YM 75466;  YM75466;  YM-75466 Free;  YM-466;  YM 466;  YM466;  YM-60828;  YM 60828;  YM60828

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(7-carbamimidoylnaphthalen-2-yl)methyl-[4-(1-ethanimidoylpiperidin-4-yl)oxyphenyl]sulfamoyl]acetic acid;methanesulfonic acid
Reactant of Route 2
2-[(7-carbamimidoylnaphthalen-2-yl)methyl-[4-(1-ethanimidoylpiperidin-4-yl)oxyphenyl]sulfamoyl]acetic acid;methanesulfonic acid
Reactant of Route 3
Reactant of Route 3
2-[(7-carbamimidoylnaphthalen-2-yl)methyl-[4-(1-ethanimidoylpiperidin-4-yl)oxyphenyl]sulfamoyl]acetic acid;methanesulfonic acid
Reactant of Route 4
2-[(7-carbamimidoylnaphthalen-2-yl)methyl-[4-(1-ethanimidoylpiperidin-4-yl)oxyphenyl]sulfamoyl]acetic acid;methanesulfonic acid
Reactant of Route 5
2-[(7-carbamimidoylnaphthalen-2-yl)methyl-[4-(1-ethanimidoylpiperidin-4-yl)oxyphenyl]sulfamoyl]acetic acid;methanesulfonic acid
Reactant of Route 6
2-[(7-carbamimidoylnaphthalen-2-yl)methyl-[4-(1-ethanimidoylpiperidin-4-yl)oxyphenyl]sulfamoyl]acetic acid;methanesulfonic acid

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